4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
Overview
Description
4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole (MPTD) is an organic compound that has been studied extensively in scientific research due to its unique properties and potential applications. MPTD is a small molecule that is structurally similar to many other compounds, but it has a variety of unique properties that make it useful in a variety of research areas.
Scientific Research Applications
Structural and Conformational Analysis
The compounds like 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole have been subjects of detailed structural and conformational analysis. For example, specific boric acid ester intermediates with benzene rings were synthesized, and their structures were confirmed through various spectroscopic methods and mass spectrometry. Notably, the crystallographic and conformational analyses of these compounds were conducted, and their molecular structures were calculated using density functional theory (DFT), showcasing consistency with the crystal structures determined by single-crystal X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals of these compounds were investigated through DFT, revealing essential physicochemical properties (Huang et al., 2021).
Synthesis and Potential as HGF-mimetic Agents
Compounds with a structure similar to 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole have been synthesized and evaluated for their potential as Hepatocyte Growth Factor (HGF)-mimetic agents. For instance, boron-containing derivatives were synthesized through specific reactions and their biological activities were assessed, indicating the potential therapeutic applications of such compounds (Das et al., 2011).
Application in Anticancer Activities
Related compounds were synthesized and screened for their antiproliferative activities against specific cancer cell lines, such as human prostate cancer and human epidermoid carcinoma cancer lines. The results revealed that certain compounds exhibited strong inhibitory activities, indicating the potential of these compounds in cancer treatment (Liu et al., 2009).
Synthesis and Inhibitory Activity against Serine Proteases
Compounds structurally related to 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole have been synthesized and their inhibitory activity against serine proteases, such as thrombin, was measured. This demonstrates the potential application of these compounds in the development of therapeutic agents targeting specific enzymes (Spencer et al., 2002).
Template for Synthesis of Functionalized Oxazoles
Some derivatives have been shown to be versatile templates for the synthesis of various functionalized oxazoles, indicating their significance in the field of organic synthesis and the potential to create a wide array of structurally diverse and biologically active compounds (Misra & Ila, 2010).
properties
IUPAC Name |
4-methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-11-13(17-20-15(2,3)16(4,5)21-17)19-14(18-11)12-9-7-6-8-10-12/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUNQSMSAKRSMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(O2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656416 | |
Record name | 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
CAS RN |
1034566-03-4 | |
Record name | 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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